molecular formula C8H12O3 B2554650 4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2445786-48-9

4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2554650
CAS No.: 2445786-48-9
M. Wt: 156.181
InChI Key: CRWXJRBNFWGKFD-UHFFFAOYSA-N
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Description

4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS#: 2445786-48-9) is a sophisticated saturated bioisostere scaffold of high interest in medicinal and agrochemistry. Its core structure, a 2-oxabicyclo[2.1.1]hexane, is scientifically validated as a three-dimensional replacement for the traditional, flat ortho-substituted phenyl ring . This replacement is a key tactic in the "escape from flatland" paradigm, which aims to improve the physicochemical properties of lead compounds. Integrating an oxygen atom into the bicyclic framework serves to reduce lipophilicity and significantly enhance water solubility compared to the phenyl ring it mimics, while the intrinsic rigidity of the scaffold maintains similar geometric properties . The ethyl substituent provides a versatile synthetic handle for further functionalization. The primary research value of this compound lies in its application as a building block for designing novel bioactive molecules with optimized profiles. Its utility has been demonstrated in pioneering research where analogous 2-oxabicyclo[2.1.1]hexane carboxylic acids were used to replace ortho-substituted phenyl rings in established agrochemicals, resulting in retained bioactivity alongside the improved solubility and lower logP . The carboxylic acid functional group allows for straightforward conjugation to other molecular entities via amide bond formation or other coupling strategies. This product is intended for use in drug discovery, agrochemical development, and general chemical synthesis as a advanced intermediate. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-7-3-8(4-7,6(9)10)11-5-7/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWXJRBNFWGKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be facilitated using photochemistry, where light energy is used to drive the formation of the bicyclic structure. The starting materials often include an alkene and an aldehyde, which undergo cycloaddition to form the oxabicyclohexane core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the photochemical cycloaddition process. This requires precise control of reaction conditions such as light intensity, temperature, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from two key structural features:

  • Bicyclic ether (2-oxabicyclo[2.1.1]hexane) : The strained three-membered oxirane ring and bicyclic system enable ring-opening and substitution reactions.

  • Carboxylic acid group : Facilitates esterification, amidation, and decarboxylation.

Key Reaction Pathways

  • Ring-Opening Reactions

    • Acidic or Basic Hydrolysis : The oxirane ring undergoes cleavage under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, yielding diols or other oxygenated derivatives .

    • Nucleophilic Substitution : The oxygen atom in the oxirane ring can react with nucleophiles (e.g., amines, alcohols), leading to ring-opening and substitution products .

  • Oxidation

    • Oxidizing Agents : Reagents like KMnO₄ or H₂O₂ may oxidize the bicyclic system or carboxylic acid group, though specific products depend on steric and electronic factors .

  • Carboxylic Acid Transformations

    • Esterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., H₂SO₄) forms esters .

    • Amidation : Coupling with amines using reagents like EDC or HOBt yields amide derivatives.

    • Decarboxylation : Heating under acidic conditions can remove the carboxylic acid group, producing a substituted bicyclo compound .

  • Reduction

    • LiAlH₄ or NaBH₄ : These

Scientific Research Applications

Synthetic Routes

The synthesis of 4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves cyclization reactions of appropriate precursors under controlled conditions, often utilizing catalysts to enhance yields.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, enabling the formation of more complex molecules. Its bicyclic structure allows for unique reactivity patterns that can be exploited in various chemical transformations.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest it has potential antimicrobial properties against various pathogens.
  • Cytotoxicity : Investigations into its cytotoxic effects demonstrate varying impacts on different cancer cell lines, indicating potential use in cancer therapies.
  • Neuroprotective Effects : Some studies suggest it may influence neuroprotective pathways, particularly in models of neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 75 µg/mL for S. aureus, suggesting moderate antimicrobial activity.

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays using various cancer cell lines revealed that this compound induces apoptosis at specific concentrations. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF730Cell cycle arrest
A54920Mitochondrial dysfunction

Mechanism of Action

The mechanism by which 4-ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituents include:

  • 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid : Features a methyl group instead of ethyl, reducing steric bulk while retaining rigidity .
  • 4-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid : Incorporates a phenyl group, enhancing aromatic interactions and molecular weight .
  • 4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid : Contains an ester group, altering solubility and reactivity compared to the carboxylic acid .
  • 4-Bromo-bicyclo[2.1.1]hexane-1-carboxylic acid methyl ester : Substituted with bromine, enabling cross-coupling reactions .
  • 4-(tert-Butoxycarbonylamino)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid: Includes a Boc-protected amine, useful in peptide synthesis .

Comparative Analysis of Physical Properties

Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Properties References
Ethyl (Target) C₈H₁₂O₃* 156.18 (calculated) N/A Hypothetical; similar to methyl analog
Methyl C₇H₁₀O₃ 142.15 (calculated) N/A Research building block
Phenyl C₁₂H₁₂O₃ 204.22 N/A Enhanced lipophilicity
Methoxycarbonyl C₈H₁₀O₅ 186.16 ≥95% Ester hydrolysis potential
Bromo C₈H₁₁BrO₂ 219.08 N/A Halogenation intermediate
tert-Boc-amino C₁₁H₁₇NO₅ 243.26 ≥98% Peptide synthesis

*Calculated based on the parent structure (C₆H₈O₃; MW 128.13 ) with ethyl addition.

Reactivity and Chemical Behavior

  • Substituent Effects: Ethyl vs. Electron-Withdrawing Groups: Methoxycarbonyl and bromo substituents may lower the pKa of the carboxylic acid, increasing acidity . Aromatic Substituents: The phenyl group () introduces π-π stacking capabilities, useful in receptor binding .
  • Bicyclic Scaffold: The 2-oxabicyclo[2.1.1]hexane core imposes conformational constraints, favoring selective interactions in biological systems (e.g., adenosine receptor antagonists in ).

Biological Activity

4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound with significant potential in medicinal and biochemical applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features an oxabicyclohexane core, characterized by the presence of an ethyl group at the 4-position and a carboxylic acid at the 1-position. Its molecular formula is C8H12O3C_8H_{12}O_3 with a molecular weight of approximately 156 Da. The structure allows for unique interactions with biological targets, influencing various biochemical pathways.

Synthesis Methods

The synthesis of this compound typically involves a [2+2] cycloaddition reaction, often facilitated by photochemical methods. Key steps include:

  • Starting Materials : Alkene and aldehyde.
  • Reaction Conditions : Control of light intensity, temperature, and reactant concentration to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors within metabolic pathways. The compound's bicyclic structure enhances its ability to fit into binding sites, potentially influencing:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.

Comparative Biological Studies

Research has shown that compounds structurally related to this compound exhibit varying degrees of biological activity:

Compound NameStructure ComparisonBiological Activity
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acidMethyl group instead of ethylLower enzyme inhibition
2-Oxabicyclo[2.1.1]hexane-4-carboxylic acidDifferent carboxylic acid positionSimilar receptor interaction

Study on Anti-inflammatory Properties

A study conducted on various bicyclic compounds indicated that this compound demonstrated promising anti-inflammatory effects comparable to established anti-inflammatory drugs. The compound was tested against inflammatory cytokines such as IL-6 and IL-12, showing significant inhibition at specific concentrations.

Synthesis and Biological Validation

Recent research highlighted the synthesis of several derivatives of 4-ethyl-2-oxabicyclo[2.1.1]hexane for use in medicinal chemistry, where they were validated as bioisosteres for ortho and meta-benzenes in drug development processes . These derivatives were evaluated for their cytotoxicity and antimicrobial properties, revealing a spectrum of biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, and what reaction mechanisms are involved?

  • Methodological Answer : The compound is synthesized via intramolecular photocycloaddition of precursors like ethyl 3-(2-propenyloxy)propenoate ( ). This reaction forms the bicyclic core under UV light, with the ethoxycarbonyl group adopting an endo configuration. Alternatively, photocatalytic [2π+2σ] cycloadditions using substituted alkenes and bicyclo[1.1.0]butanes can yield polysubstituted derivatives ( ). Key reagents include light-activated catalysts (e.g., Ru(bpy)₃²⁺) and radical initiators. Post-synthetic modifications (e.g., hydrolysis of esters) introduce the carboxylic acid group.

Q. How can the bicyclic structure and functional groups of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • ¹H-NMR : The bridgehead protons exhibit distinct splitting patterns (e.g., 1H-NMR of ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate shows a characteristic singlet for the bridgehead hydrogen at δ ~3.2 ppm) ( ).
  • IR Spectroscopy : The carboxylic acid group is confirmed by a broad O-H stretch (~2500–3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) ().
  • X-ray Crystallography : Resolves the spatial arrangement of the bicyclic scaffold and substituents ( ).

Q. What protective strategies are recommended for the carboxylic acid moiety during peptide coupling or derivatization?

  • Methodological Answer : Use Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting groups to block the carboxylic acid during reactions. For example, Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 127926-24-3) is synthesized by reacting the parent acid with di-tert-butyl dicarbonate ( ). Deprotection is achieved via acidolysis (e.g., TFA for Boc) or base treatment (e.g., piperidine for Fmoc).

Advanced Research Questions

Q. How does the bridge substitution pattern influence the compound’s reactivity and potential as a bioisostere in drug design?

  • Methodological Answer : Bridge-substituted derivatives (e.g., 4-ethyl) mimic meta- or ortho-substituted benzene rings in bioactive molecules, enhancing metabolic stability and reducing toxicity ( ). Computational modeling (e.g., DFT calculations) predicts steric and electronic effects of substituents. For example, the ethyl group at C4 increases lipophilicity (logP ~1.8), improving membrane permeability. Experimental validation involves synthesizing analogs and comparing their binding affinities (e.g., enzyme inhibition assays).

Q. What strategies stabilize this compound against thermal or photolytic degradation during storage or reactions?

  • Methodological Answer :

  • Thermal Stability : Store at –20°C under inert gas (N₂/Ar). Thermolysis studies show decomposition at >120°C, forming ethyl 2-ethenyl-4-oxobutyrate ( ). Avoid prolonged heating in polar aprotic solvents (e.g., DMF).
  • Photostability : Use amber glassware and minimize UV exposure. Radical scavengers (e.g., BHT) mitigate light-induced degradation.

Q. How can computational tools guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility and binding poses in target proteins (e.g., cyclooxygenase-2).
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with activity. For example, electron-withdrawing groups at C1 improve IC₅₀ values in enzyme inhibition ().
  • Docking Studies : Use software like AutoDock Vina to screen virtual libraries of bicyclo[2.1.1]hexane derivatives against protein targets (e.g., kinases).

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